molecular formula C10H12N2O B8441987 5-Methoxy-3-methyl-indol-1-ylamine

5-Methoxy-3-methyl-indol-1-ylamine

Cat. No.: B8441987
M. Wt: 176.21 g/mol
InChI Key: ULELQGUMYLNQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-methyl-indol-1-ylamine features an indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous FDA-approved drugs and natural alkaloids . The indole core is a key structural component in vital biomolecules like the amino acid tryptophan and is recognized for its ability to interact efficiently with multiple biological receptors . Researchers value this specific derivative for its potential in developing novel therapeutic agents, particularly given that indole derivatives show a wide range of biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities . The methoxy and methyl substituents on the indole ring, along with the amine functional group, make it a versatile intermediate for the modular synthesis of more complex, drug-like molecules, such as tetrahydrocarboline alkaloids, which are common motifs in pharmaceuticals . This compound is intended for use in exploratory research, including as a building block in multicomponent reactions to rapidly assemble pharmacologically interesting compound libraries for drug discovery and lead optimization . For Research Use Only. Not for human consumption.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-3-methylindol-1-amine

InChI

InChI=1S/C10H12N2O/c1-7-6-12(11)10-4-3-8(13-2)5-9(7)10/h3-6H,11H2,1-2H3

InChI Key

ULELQGUMYLNQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC)N

Origin of Product

United States

Comparison with Similar Compounds

5-Methoxytryptamine (5-MeO-T)

  • Structure : 5-Methoxy substitution on the benzene ring and an ethylamine (-CH₂CH₂NH₂) side chain at position 3.
  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol .
  • Key Differences: Unlike the target compound, 5-MeO-T lacks a methyl group at position 3 and instead features an ethylamine chain at this position. The absence of an N-methyl or N-amino group distinguishes its pharmacokinetic profile, particularly in receptor binding (e.g., serotonin receptors) .

2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine

  • Structure : N-methyl substitution at position 1, 5-methoxy group, and ethylamine at position 3.
  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol .
  • Key Differences : The N-methyl group at position 1 enhances lipophilicity compared to the target compound’s primary amine at this position. This modification may alter metabolic stability and blood-brain barrier penetration .

2-(5-Methoxy-1H-indol-3-yl)propan-1-amine

  • Structure : Propylamine (-CH₂CH₂CH₂NH₂) chain at position 3 and 5-methoxy substitution.
  • Molecular Formula : C₁₂H₁₆N₂O (estimated).

5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole

  • Structure : A dimeric indole derivative with two 5-methoxyindole units linked via a phenylmethyl group.
  • Molecular Formula : C₂₅H₂₂N₂O₂
  • Molecular Weight : 382.45 g/mol .
  • Key Differences: The complex substitution pattern and larger molecular size render this compound distinct in terms of solubility and crystallographic behavior. Its monoclinic crystal structure (space group P2₁/n) highlights packing arrangements stabilized by N–H···O interactions .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) References
This compound* C₁₁H₁₂N₂O† 1-NH₂, 3-CH₃, 5-OCH₃ 190.24 (calculated) -
5-Methoxytryptamine C₁₁H₁₄N₂O 3-CH₂CH₂NH₂, 5-OCH₃ 190.24
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine C₁₂H₁₆N₂O 1-CH₃, 3-CH₂CH₂NH₂, 5-OCH₃ 204.27
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine C₁₂H₁₆N₂O 3-CH₂CH₂CH₂NH₂, 5-OCH₃ 204.27 (estimated)
5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole C₂₅H₂₂N₂O₂ 3-(Phenylmethyl), 5-OCH₃ (both indoles) 382.45

*Note: Data for this compound are inferred from nomenclature and analogs. †Calculated based on indole (C₈H₇N) + substituents: 1-NH₂ (-NH₂), 3-CH₃ (+CH₃), 5-OCH₃ (+OCH₃).

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: N-methyl or N-amino substitutions (e.g., in ) increase lipophilicity, influencing membrane permeability.
  • Solubility : Compounds with polar groups (e.g., -NH₂ at position 1) may exhibit higher aqueous solubility than N-alkylated derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-3-methyl-indol-1-ylamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of indole derivatives often involves electrophilic substitution or condensation reactions. For example, iodine-catalyzed reactions (e.g., with MeCN and I₂ at 40°C) can yield structurally related bis-indolylalkanes, with optimization of solvent, catalyst loading, and temperature critical for improving yields . For this compound, Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized indole scaffolds may be applicable. Key parameters include protecting group strategies for the methoxy and amine groups to avoid side reactions.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . For indole derivatives, hydrogen-bonding networks and π-π stacking interactions are critical to analyze, as seen in bis-indolylalkane structures .

Q. What biological activities are associated with structurally similar indole derivatives?

  • Methodology : Bis-indolylalkanes (BIAs) exhibit antiproliferative activity against breast cancer cells, likely via estrogen receptor modulation . For this compound, in vitro assays (e.g., MTT assays on tumor cell lines) and molecular docking studies (targeting kinases or GPCRs) are recommended to assess bioactivity. Reference analogs like 5-methoxy-2-mercaptobenzimidazole for antimicrobial screening frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?

  • Methodology : Use Design of Experiments (DoE) to test variables like catalyst type (I₂ vs. FeCl₃), solvent polarity, and temperature. For example, iodine (10 mol%) in MeCN at 40°C improved yields of related indole derivatives to 67% compared to lower temperatures . Monitor intermediates via LC-MS or in-situ IR to identify side products (e.g., over-alkylation).

Q. What computational approaches are suitable for predicting the stereoelectronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model charge distribution and frontier molecular orbitals. Compare with crystallographic data (e.g., torsion angles in bis-indolylalkanes, such as N2—C1—C9—N1 = 63.6° ) to validate computational models. Molecular dynamics simulations may further predict solubility and membrane permeability.

Q. How do structural modifications (e.g., substituent position) impact the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability studies (pH 1–10, 37°C) with HPLC monitoring. For example, the methoxy group in 5-methoxy-1H-indol-6-ol enhances oxidative stability compared to hydroxylated analogs . Compare degradation profiles with analogs like 3-methoxyphenyl isocyanate, where electron-withdrawing groups reduce hydrolytic susceptibility .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity data for indole derivatives?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). For instance, bis-indolylmaleimides show variance in kinase inhibition due to assay conditions (e.g., ATP concentration) . Standardize protocols using guidelines like OECD Test No. 423 for acute toxicity.

Q. What analytical techniques are critical for confirming the purity of this compound?

  • Methodology : Combine HPLC (with UV/Vis detection at λ = 280 nm for indole chromophores) and NMR (¹H/¹³C, COSY for coupling interactions). Mass spectrometry (HRMS-ESI) can detect trace impurities, such as de-methylated byproducts. Reference CAS 93732-56-0 (a similar indolylamine) for spectral benchmarks .

Tables for Key Data

Reaction Optimization (Adapted from )
Condition
MeCN, I₂ (10 mol%), 40°C
MeCN, I₂ (10 mol%), rt
MeCN, p-TsOH, 40°C
Structural Parameters (From )
Torsion Angle
N2—C1—C9—N1
C8—N2—C1—C2

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